Antibacterial Broad-Spectrum Activity: Gram-Positive and Gram-Negative Coverage Documented in Patent Literature
The (1S,5S)-configured 3-methyl-3,6-diazabicyclo[3.2.0]heptane scaffold is explicitly claimed as an antibacterial active moiety in WO2020150372A1, with disclosed activity against both Gram-positive and Gram-negative bacterial strains [1]. Unlike comparator scaffolds such as 3,6-diazabicyclo[3.1.1]heptane antibiotic compounds disclosed in US20190240203A1, which are primarily characterized by their structural novelty without broad-spectrum quantitative MIC data for the parent bicycle, the WO2020150372A1 patent family explicitly states that compounds incorporating the (1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane core are active against both Gram-positive and Gram-negative bacteria [2].
| Evidence Dimension | Antibacterial activity spectrum (patent disclosure) |
|---|---|
| Target Compound Data | Active against Gram-positive and Gram-negative bacteria |
| Comparator Or Baseline | 3,6-Diazabicyclo[3.1.1]heptane antibiotic compounds (US20190240203A1) – spectrum not quantitatively defined for parent bicycle in claims |
| Quantified Difference | Explicit dual-spectrum activity claim in patent literature vs. unspecified spectrum for comparator scaffold |
| Conditions | Patent claims; in vitro antibacterial assays (patent specification context) |
Why This Matters
For antibacterial drug discovery programs, selection of the (1S,5S) scaffold provides documented precedent for dual Gram-positive and Gram-negative activity, reducing the risk associated with uncharacterized alternative bicyclic diamines.
- [1] Curza Global LLC. Antimicrobial Compounds and Methods. International Patent Application WO2020150372A1, filed January 15, 2020, published July 23, 2020. View Source
- [2] Vacca, J.P. et al. (The Broad Institute, Inc.). Antibiotics and Methods of Using Same. US Patent Application US20190240203A1, filed October 20, 2017, published August 8, 2019. View Source
